N-(3-chloropropyl)cyclopropanesulfonamide molecular weight and formula
Strategic Reagent Profile & Application in Medicinal Chemistry[1] Executive Summary N-(3-chloropropyl)cyclopropanesulfonamide (CAS: 1343652-08-3) is a specialized organosulfur intermediate employed primarily in the synth...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Reagent Profile & Application in Medicinal Chemistry[1]
Executive Summary
N-(3-chloropropyl)cyclopropanesulfonamide (CAS: 1343652-08-3) is a specialized organosulfur intermediate employed primarily in the synthesis of pharmaceutical candidates. Characterized by a reactive alkyl chloride "tail" and a metabolically stable cyclopropyl sulfonamide "head," this molecule serves as a critical linker motif in drug discovery.
It is most frequently utilized to introduce the cyclopropanesulfonamide moiety—a bioisostere known to enhance metabolic stability and potency—into larger heterocyclic scaffolds, particularly in the development of kinase inhibitors (e.g., EGFR inhibitors) and antiviral agents.
Physicochemical Specifications
The following data constitutes the baseline identity for analytical verification and stoichiometric calculations.
Property
Specification
Chemical Name
N-(3-chloropropyl)cyclopropanesulfonamide
CAS Registry Number
1343652-08-3
Molecular Formula
C₆H₁₂ClNO₂S
Molecular Weight
197.68 g/mol
Exact Mass
197.0277
SMILES
ClCCCNS(=O)(=O)C1CC1
Physical State
Viscous oil or low-melting solid (purity dependent)
Solubility
Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
Reactive Moiety
Primary Alkyl Chloride ()
Synthetic Methodology
To ensure high purity and yield, the synthesis of N-(3-chloropropyl)cyclopropanesulfonamide typically follows a nucleophilic substitution pathway. Two primary routes are validated for laboratory scale-up.
Route A: Sulfonyl Chloride Amidation (Preferred)
This route is preferred for its higher yield and cleaner impurity profile. It involves the reaction of cyclopropanesulfonyl chloride with 3-chloropropylamine hydrochloride in the presence of a base.
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.
Conditions:
to Room Temperature (RT), 2–4 hours.
Workup: Quench with water, extract with DCM, wash with brine, dry over
.
Route B: Sulfonamide Alkylation
Alternatively, cyclopropanesulfonamide can be alkylated using 1-bromo-3-chloropropane. This route often requires stronger bases and may lead to bis-alkylation byproducts if not carefully controlled.
The following diagram illustrates the chemical logic governing these pathways.
Figure 1: Comparative synthetic routes. Route A (Blue) is generally preferred for minimizing side reactions compared to Route B (Red).
Applications in Drug Discovery
N-(3-chloropropyl)cyclopropanesulfonamide acts as a "molecular tether," linking a pharmacophore (usually a kinase hinge-binder) to a solubilizing or stabilizing tail.
4.1. The "Linker" Mechanism
The terminal chlorine atom is a good leaving group. In a subsequent step, it is displaced by a nucleophile (e.g., a secondary amine on a piperazine ring) attached to the core drug scaffold.
EGFR Inhibitors: Research indicates that cyclopropanesulfonamide derivatives are effective in targeting non-small cell lung cancer (NSCLC) with specific mutations (e.g., EGFR C797S).[3][4] The cyclopropyl group restricts conformational flexibility, potentially improving binding affinity in the ATP-binding pocket.
Metabolic Stability: The cyclopropyl ring is resistant to oxidative metabolism (CYP450) compared to isopropyl or ethyl groups, prolonging the half-life of the final drug candidate.
Figure 2: Structural logic of the molecule in medicinal chemistry. The propyl chain acts as a spacer, while the cyclopropyl tail modulates DMPK properties.
Safety & Handling Protocols
As an alkylating agent (alkyl chloride), this compound possesses inherent risks that must be managed in a controlled laboratory environment.
Genotoxicity Hazard: Alkyl chlorides can react with DNA bases. Treat as a potential mutagen.
Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
Deactivation: Quench excess reagent with a nucleophilic solution (e.g., 10% sodium thiosulfate or dilute ammonia) before disposal.
References
Chemenu Database. (2025). Product Details: N-(3-chloropropyl)cyclopropanesulfonamide (CAS 1343652-08-3). Retrieved from
Wang, et al. (2025).[4] Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer.[4] Drug Design, Development and Therapy.[1][3][4] Retrieved from
ChemicalBook. (2025).[3][5] Cyclopropanesulfonamide CAS 154350-29-5 Data and Synthesis.[5] Retrieved from
Barnes, et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2] Journal of Medicinal Chemistry. Retrieved from
solubility profile of N-(3-chloropropyl)cyclopropanesulfonamide in organic solvents
[1] Executive Summary N-(3-chloropropyl)cyclopropanesulfonamide (CAS: 1343652-08-3) is a critical synthetic intermediate, primarily utilized in the manufacturing of Trametinib (Mekinist), a MEK1/2 inhibitor used in oncol...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
N-(3-chloropropyl)cyclopropanesulfonamide (CAS: 1343652-08-3) is a critical synthetic intermediate, primarily utilized in the manufacturing of Trametinib (Mekinist), a MEK1/2 inhibitor used in oncology.[1] Its structural integrity is vital for the subsequent N-alkylation steps that build the Trametinib scaffold.
This guide provides a technical analysis of its solubility profile. While specific quantitative solubility data (mg/mL) for this intermediate is often proprietary, this document synthesizes data from patent literature, structural analogs, and thermodynamic principles to establish a validated qualitative profile . Furthermore, it outlines a self-validating experimental protocol for researchers to generate precise in-house data.[1]
Physicochemical Basis of Solubility
To understand the solubility behavior of this compound, we must analyze its three distinct structural pharmacophores:
Cyclopropyl Group: Contributes lipophilicity and significant ring strain (
).[1] It enhances solubility in non-polar and moderately polar organic solvents.[1]
Sulfonamide Moiety (
): A polar, hydrogen-bonding group.[1] The proton on the nitrogen is acidic (), allowing for deprotonation by strong bases.[1] This group drives solubility in polar aprotic solvents (DMSO, DMF) and alcohols.[1]
3-Chloropropyl Chain: An alkyl halide tail that increases lipophilicity (
contribution) but reduces solubility in highly aqueous environments compared to a simple sulfonamide.[1]
Net Result: The molecule exhibits amphiphilic character with a bias toward lipophilicity.[1] It is expected to be highly soluble in medium-polarity organic solvents (e.g., THF, Ethyl Acetate) and aromatic hydrocarbons, but poorly soluble in water and aliphatic hydrocarbons.[1]
Solubility Profile
The following profile is derived from process chemistry data found in patent literature (e.g., US20090112021A1) regarding the synthesis of cyclopropyl sulfonamide derivatives.
Table 1: Solubility Classification by Solvent Class[1]
Solvent Class
Representative Solvents
Solubility Status
Mechanistic Insight
Application
Polar Aprotic
THF, DMSO, DMF
High
Dipole-dipole interactions stabilize the sulfonamide core.[1] THF is the standard reaction solvent.
Reaction Medium (e.g., Alkylation)
Aromatic Hydrocarbons
Toluene, Xylene
High
-interactions and Van der Waals forces solvate the cyclopropyl and alkyl chains.[1]
Extraction / Phase Separation
Chlorinated Solvents
Dichloromethane (DCM), Chloroform
High
Excellent general solvation for alkyl chlorides and sulfonamides.[1]
Chromatography / Work-up
Polar Protic (Alcohols)
Methanol, Isopropanol
Moderate
Soluble at high temps; solubility decreases significantly upon cooling.[1]
Crystallization / Purification
Esters
Ethyl Acetate, Isopropyl Acetate
Moderate to High
Good solvating power; often used in mixtures with heptane for crystallization.[1]
Work-up / Crystallization
Aqueous / Aliphatic
Water, Hexane, Heptane
Low / Insoluble
The hydrophobic alkyl/cyclopropyl groups prevent solvation in water.[1] Lack of polarity prevents solvation in hexanes.[1]
Washing / Precipitation (Anti-solvent)
Strategic Protocol: Experimental Determination
Since exact batch-to-batch solubility can vary based on purity and polymorph, the following self-validating protocol is recommended for precise determination.
Workflow Visualization
The following diagram outlines the decision logic for solvent selection and solubility testing.
Figure 1: Workflow for determining and validating the solubility profile.
Validation: Re-dissolve residue in Mobile Phase and verify purity via HPLC to ensure no degradation occurred during equilibration.
Process Application: Solvent Selection Logic
In the synthesis of Trametinib intermediates, solvent selection is critical for yield and impurity control.[1]
Figure 2: Solvent selection logic for synthesis and purification based on solubility properties.
Key Insights for Process Development:
Reaction:THF is the preferred solvent.[1] It solubilizes the sulfonamide well and allows for the use of bases like
-Butyllithium or LiHMDS (often used in cyclopropyl sulfonamide chemistry) at low temperatures.
Extraction:Toluene is ideal.[1] It extracts the product efficiently from the aqueous quench layer while leaving behind inorganic salts.
Crystallization: An Isopropanol (IPA) cooling crystallization or an Ethyl Acetate/Heptane anti-solvent method is recommended.[1] The compound is soluble in hot IPA/EtOAc but precipitates upon cooling or addition of non-polar Heptane.
References
US Patent 2009/0112021 A1 . Preparation of cyclopropyl sulfonylamides. (Describes the synthesis and solvent systems for cyclopropyl sulfonamide derivatives, specifically citing THF and Toluene usage).
PubChem Compound Summary . Cyclopropanesulfonyl chloride (Precursor data).[1][2][3] National Library of Medicine.[1]
MedKoo Biosciences . Trametinib Product Description (Identifies the compound as a key intermediate fragment). [1]
Fisher Scientific . Safety Data Sheet: Cyclopropanesulfonyl chloride (Provides physical property baselines for the sulfonyl core).[1]
protocol for coupling N-(3-chloropropyl)cyclopropanesulfonamide with amines
Application Note: Optimized Protocols for the N-Alkylation of Amines using N-(3-chloropropyl)cyclopropanesulfonamide Executive Summary This guide details the synthetic protocols for coupling N-(3-chloropropyl)cyclopropan...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Protocols for the N-Alkylation of Amines using N-(3-chloropropyl)cyclopropanesulfonamide
Executive Summary
This guide details the synthetic protocols for coupling N-(3-chloropropyl)cyclopropanesulfonamide (1) with primary and secondary amines. This reaction is a critical transformation in medicinal chemistry, particularly for generating linker motifs found in EGFR inhibitors and other kinase-targeted therapeutics [1].
While conceptually a simple nucleophilic substitution (
), this specific scaffold presents unique challenges:
Chemoselectivity: Balancing the nucleophilicity of the external amine against the acidity of the sulfonamide proton (
).
Reactivity: Primary alkyl chlorides are moderately reactive; "forcing" conditions can lead to elimination or intramolecular cyclization (azetidine formation).
We present two validated protocols: a Finkelstein-Catalyzed Method (recommended for complex/valuable amines) and a Thermal Direct Alkylation (for robust/volatile amines).
Mechanistic Insight & Reaction Design
The reaction relies on the nucleophilic attack of the amine (
) on the terminal carbon of the propyl chloride chain.
The Challenge: Competitive Pathways
The sulfonamide nitrogen is potentially nucleophilic if deprotonated. Although forming a 4-membered ring (azetidine) is kinetically slower than 5- or 6-membered rings, strong bases (e.g., NaH, KOtBu) can promote this intramolecular side reaction or elimination to the allyl sulfonamide.
The Solution: The Finkelstein Modification
To avoid harsh bases, we utilize the Finkelstein reaction in situ. By adding Sodium Iodide (NaI), the alkyl chloride is transiently converted to the more reactive alkyl iodide.[1][2][3] This allows the reaction to proceed at lower temperatures with milder bases (e.g.,
), favoring the intermolecular attack by the amine over side reactions [2, 3].
Figure 1: Mechanistic pathway highlighting the catalytic role of Iodide in promoting the desired substitution while minimizing side reactions.
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-(3-chloropropyl)cyclopropanesulfonamide (1.0 equiv) in anhydrous MeCN (0.2 M concentration).
Activation: Add NaI (0.5 equiv). Stir at room temperature for 10 minutes. Note: The solution may turn slightly yellow due to trace iodine liberation.
Addition: Add the Amine (1.2 equiv) followed by
(2.0 equiv).
Reaction: Equip with a reflux condenser and heat the mixture to 60–80°C under an inert atmosphere (
or Ar) for 12–24 hours.
Monitoring: Check by LC-MS. The chloride starting material (M+H) should disappear, transiently showing the iodide intermediate, followed by the product mass.
Use only if the amine partner is a salt (e.g., amine hydrochloride). Can be difficult to separate from product.
Catalyst
NaI (0.5 equiv)
Essential for converting the poor leaving group (Cl) to a good one (I).
Troubleshooting Flowchart
Figure 2: Decision tree for optimizing reaction outcomes based on LC-MS monitoring.
Safety & Handling
Alkyl Chlorides: The starting material is an alkylating agent. It is potentially genotoxic and a skin irritant. Handle in a fume hood with double nitrile gloves.
Pressurized Vessels: When using Protocol B (Sealed Tube), ensure the vessel is rated for the pressure generated by volatile amines at 100°C.
Waste: Segregate halogenated waste. Solutions containing NaI/DMF should be disposed of according to specific site EHS protocols.
References
Wang, J., et al. "Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation."[5] Drug Design, Development and Therapy, vol. 19, 2025, pp. 1403-1420.[6] Link
Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, vol. 43, no. 2, 1910, pp. 1528–1532. Link
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th ed., Wiley-Interscience, 2007. (Section on Nucleophilic Substitution).[1][7] Link
Technical Support Center: Stability of N-(3-chloropropyl)cyclopropanesulfonamide Under Acidic Conditions
Welcome to the technical support center for N-(3-chloropropyl)cyclopropanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical tro...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N-(3-chloropropyl)cyclopropanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this molecule in acidic environments. Our goal is to equip you with the foundational knowledge and experimental frameworks to anticipate challenges, interpret your results, and ensure the integrity of your work.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team encounters regarding the acidic stability of N-(3-chloropropyl)cyclopropanesulfonamide.
Q1: What is the general expected stability of N-(3-chloropropyl)cyclopropanesulfonamide in acidic solutions?
A1: Based on the chemistry of its core structures, N-(3-chloropropyl)cyclopropanesulfonamide is expected to be relatively stable under mild acidic conditions (e.g., pH 2-5) at ambient temperatures. This stability is attributed to two main features of the molecule:
The Sulfonamide Moiety: Sulfonamides are generally known to be resistant to hydrolysis and are considered fairly stable at acidic pH values.[1] Unlike carboxamides, the sulfur-nitrogen bond in a sulfonamide is less susceptible to acid-catalyzed cleavage.
The Cyclopropane Ring: The cyclopropane group is a robust carbocycle. Studies on related structures, such as cyclopropanecarboxylic acid esters, have shown that the cyclopropyl group can significantly enhance hydrolytic stability compared to analogous aliphatic chains.[2]
However, stability is conditional. Under "forced" or "stress" conditions, such as high acid concentration and elevated temperature, degradation can and will occur. These conditions are often used intentionally in studies to predict long-term stability and identify potential degradation products.[3][4]
Q2: What is the most probable degradation pathway for this molecule under harsh acidic conditions?
A2: The most chemically plausible degradation pathway under harsh acidic conditions (e.g., refluxing in 1M HCl) is the hydrolysis of the sulfonamide (S-N) bond . This is the primary point of susceptibility in the molecule's core structure.
The reaction proceeds via protonation of the sulfonamide nitrogen, making it a better leaving group, followed by nucleophilic attack by water at the sulfur atom. This cleavage would result in two primary degradation products:
Cyclopropanesulfonic acid
3-chloro-1-propanamine
This pathway is analogous to the acidic degradation observed in other sulfonamide-containing compounds.[5]
Caption: Predicted primary degradation pathway under harsh acidic conditions.
Q3: I am observing unexpected degradation of my compound in an acidic formulation. What are the likely causes?
A3: If you are observing degradation under conditions you expect to be mild, it's crucial to systematically troubleshoot the experiment. Here are the most common factors to investigate:
Temperature: Are you using or generating heat? Even moderately acidic conditions can become aggressive at elevated temperatures (e.g., >50-60°C).[6] Many degradation reactions have a high activation energy, meaning their rates increase exponentially with temperature.
Acid Concentration & Type: While stable at pH 3, the compound may degrade in 1M HCl. The type of acid can also matter, though hydrochloric and sulfuric acids are most common for these studies.[3] Confirm the precise concentration and pH of your medium.
Presence of Other Reagents: Are there other components in your formulation? Co-solvents, buffers, or other active ingredients could catalyze degradation or participate in side reactions. For instance, if using a co-solvent, ensure it is inert and does not degrade under acidic conditions to produce reactive species.[7]
Analytical Method: Is your analytical method truly "stability-indicating"? An inadequate HPLC method might fail to separate the parent compound from its degradants, leading to an apparent (but false) loss of the main peak. Ensure your method is validated to resolve the parent drug from all potential impurities.
Troubleshooting and Experimental Guides
This section provides standardized protocols for testing stability and identifying issues in your experiments.
Guide 1: Protocol for a Forced Acidic Degradation Study
Forced degradation (or stress testing) is essential to understand a molecule's intrinsic stability.[3][7] This protocol, based on ICH guidelines, helps to purposefully degrade the sample to identify potential degradants and establish a stability-indicating analytical method.[4]
Objective: To determine the degradation profile of N-(3-chloropropyl)cyclopropanesulfonamide under various acidic stress conditions.
Materials:
N-(3-chloropropyl)cyclopropanesulfonamide
HPLC-grade water
HPLC-grade acetonitrile (or other suitable co-solvent)
Hydrochloric acid (HCl), 0.1M and 1.0M solutions
Sodium hydroxide (NaOH), 0.1M and 1.0M solutions (for neutralization)
Class A volumetric flasks
Heating block or water bath set to 60°C
Validated HPLC-UV or LC-MS system
Experimental Workflow:
Caption: Workflow for a forced acidic degradation study.
Step-by-Step Procedure:
Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound.[6] Use a co-solvent like acetonitrile if solubility in pure water is low.
Set Up Stress Conditions: In separate, clearly labeled vials, set up the following conditions:
Control: Mix an aliquot of stock solution with water.
Mild Acid: Mix an aliquot of stock with 0.1M HCl. Keep at room temperature.
Strong Acid: Mix an aliquot of stock with 1.0M HCl. Keep at room temperature.
Strong Acid + Heat: Mix an aliquot of stock with 1.0M HCl. Place in a heating block at 60°C.
Time Points: Withdraw samples from each vial at appropriate time points (e.g., 0, 2, 8, and 24 hours).
Neutralization: Immediately before analysis, neutralize the acidic samples by adding an equivalent molar amount of NaOH. This is critical to halt the degradation reaction and protect the analytical column.
Analysis: Analyze all samples using a validated, stability-indicating HPLC method. An LC-MS method is highly recommended for identifying the mass of any new peaks that appear.
Data Interpretation: The goal is to achieve 5-20% degradation of the parent compound.[6] If no degradation is seen even under the harshest conditions, the compound is very stable. If degradation is too rapid, use milder conditions (lower acid concentration or temperature).
Guide 2: Interpreting Your Results
Properly interpreting the data from a forced degradation study is key to understanding your molecule's stability profile.
Data Summary Table (Hypothetical Results):
Condition
Time (h)
Parent Compound Remaining (%)
Major Degradant Peak (Area %)
Control (Water, RT)
24
>99.5%
<0.1%
0.1M HCl, RT
24
98.2%
1.5%
1.0M HCl, RT
24
94.5%
5.1%
1.0M HCl, 60°C
8
81.3%
17.8%
Analysis of Hypothetical Results:
High Stability at Room Temperature: The compound shows minimal degradation in both 0.1M and 1.0M HCl at room temperature over 24 hours, confirming its generally robust nature.
Temperature as a Key Factor: The combination of strong acid and heat significantly accelerates degradation, as seen in the 8-hour data at 60°C. This is the ideal condition for generating sufficient degradant for characterization.
Identifying Degradants: The appearance of a major degradant peak should be investigated with LC-MS. If the degradation pathway is as predicted, you would expect to find ions corresponding to the protonated molecules of cyclopropanesulfonic acid and 3-chloro-1-propanamine in the mass spectrum of that peak's elution time.
By following these structured experimental and analytical workflows, researchers can confidently characterize the stability of N-(3-chloropropyl)cyclopropanesulfonamide and proactively address any stability challenges encountered during development.
S. L. Galdino, et al. (n.d.). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. PMC. [Link]
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
J. D. VASTA, et al. (2024). N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. ACS Publications. [Link]
D. Liu, et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. [Link]
ResearchGate. (n.d.). Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. ResearchGate. [Link]
V. V. S. Rajendra Prasad, et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
ResearchGate. (2015). Is chlorpropamide stable in acidic aqueous solution?. ResearchGate. [Link]
H. Tanaka, et al. (n.d.). Lysine-Reactive N-Acyl-N-aryl Sulfonamide Warheads: Improved Reaction Properties and Application in the Covalent Inhibition of an Ibrutinib-Resistant BTK Mutant. Journal of the American Chemical Society. [Link]
ACS Publications. (2024). N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Accounts of Chemical Research. [Link]
P. S. Pang, et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters. [Link]
controlling hydrolysis byproducts in cyclopropanesulfonamide synthesis
A Guide to Controlling Hydrolysis Byproducts and Optimizing Yield Welcome to the Technical Support Center for Cyclopropanesulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Controlling Hydrolysis Byproducts and Optimizing Yield
Welcome to the Technical Support Center for Cyclopropanesulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the synthesis of cyclopropanesulfonamide, with a particular focus on mitigating the formation of hydrolysis-related byproducts. As Senior Application Scientists, we have compiled this resource to address common challenges and provide practical, field-proven solutions.
Understanding the Core Challenge: The Hydrolysis Pathway
The synthesis of cyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with an amine. The primary challenge in this process is the high reactivity of cyclopropanesulfonyl chloride, making it susceptible to hydrolysis. This unwanted side reaction leads to the formation of cyclopropanesulfonic acid, which not only consumes the starting material but also complicates the purification of the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in my cyclopropanesulfonamide synthesis?
A significant contributor to low yields is the hydrolysis of the cyclopropanesulfonyl chloride starting material or intermediate. This compound is highly sensitive to moisture and can readily react with water to form the corresponding cyclopropanesulfonic acid.[1] This side reaction reduces the amount of sulfonyl chloride available to react with the amine, thereby lowering the yield of the desired sulfonamide.
Q2: How can I visually identify if significant hydrolysis has occurred during my reaction?
While direct visual identification is difficult, indirect observations can be indicative. If the reaction is run in a non-aqueous solvent and a significant amount of a separate, often oily, phase or a precipitate forms that is not your product, it could be the salt of cyclopropanesulfonic acid with the base used in the reaction. The most definitive way to identify hydrolysis is through analytical techniques such as NMR or HPLC.
Q3: What is the chemical structure of the main hydrolysis byproduct?
The main hydrolysis byproduct is cyclopropanesulfonic acid.
Q4: Can the choice of amine influence the extent of hydrolysis?
Yes, the nucleophilicity of the amine plays a role. While a more nucleophilic amine will react faster with the sulfonyl chloride, potentially outcompeting the hydrolysis reaction, a very hindered amine might react more slowly, allowing more time for hydrolysis to occur, especially if moisture is present.
Q5: Is it possible to reverse the hydrolysis of cyclopropanesulfonyl chloride?
No, the hydrolysis of a sulfonyl chloride to a sulfonic acid is generally considered an irreversible process under typical synthetic conditions. Therefore, prevention is the most effective strategy.
Troubleshooting Guide: A Proactive Approach to Byproduct Control
This section provides a systematic approach to troubleshooting and optimizing your cyclopropanesulfonamide synthesis to minimize hydrolysis and maximize yield.
Issue 1: Low Yield of Cyclopropanesulfonamide and Presence of a Polar Impurity
Symptoms:
The isolated yield of cyclopropanesulfonamide is significantly lower than expected.
TLC analysis shows a baseline spot that does not move with common organic solvents.
¹H NMR of the crude product shows a broad singlet, often in the 10-12 ppm region, characteristic of a sulfonic acid proton, in addition to the desired product signals.
HPLC analysis reveals a highly polar peak with a short retention time, corresponding to cyclopropanesulfonic acid.
Root Cause Analysis and Solutions:
The primary culprit is the hydrolysis of cyclopropanesulfonyl chloride. This can occur at two stages: contamination of the starting material or ingress of moisture during the reaction.
Diagram: Competing Reaction Pathways
Caption: Competing reaction pathways in cyclopropanesulfonamide synthesis.
Objective: To rigorously exclude water from the reaction to prevent hydrolysis of cyclopropanesulfonyl chloride.
Methodology:
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, etc.) must be thoroughly dried in an oven at >120 °C for at least 4 hours and allowed to cool in a desiccator over a drying agent (e.g., P₂O₅, CaSO₄) immediately before use.
Solvent Selection and Preparation:
Choose a non-protic, anhydrous solvent. Dichloromethane (DCM), tetrahydrofuran (THF), and toluene are common choices.[2]
Use commercially available anhydrous solvents or dry the solvent using appropriate methods (e.g., distillation from a suitable drying agent like CaH₂ for DCM or sodium/benzophenone for THF). Store the dried solvent over molecular sieves (3Å or 4Å).
Reagent Handling:
Cyclopropanesulfonyl chloride: This is a moisture-sensitive liquid.[3] Handle it under an inert atmosphere (e.g., nitrogen or argon). Use a syringe to transfer the reagent. If the starting material is old or has been improperly stored, consider purifying it by distillation under reduced pressure before use.[1]
Amine: If the amine is a solid, ensure it is dry. If it is a liquid, consider distilling it from a suitable drying agent if water contamination is suspected.
Base: Use a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA). Ensure the base is anhydrous.
Reaction Setup: Assemble the reaction apparatus under a positive pressure of an inert gas. Use septa and cannulation techniques for reagent addition.
Table 1: Recommended Anhydrous Solvents and Drying Agents
Solvent
Drying Agent
Boiling Point (°C)
Dichloromethane (DCM)
Calcium Hydride (CaH₂)
39.6
Tetrahydrofuran (THF)
Sodium/Benzophenone
66
Toluene
Sodium/Benzophenone
111
Issue 2: Formation of Salt Byproducts and Difficult Purification
Symptoms:
A sticky solid or oil forms during the reaction or workup.
Difficulty in isolating the pure cyclopropanesulfonamide due to co-precipitation or emulsion formation during aqueous workup.
Root Cause Analysis and Solutions:
This issue often arises from the reaction of cyclopropanesulfonic acid (formed via hydrolysis) with the amine or the base used in the reaction, forming a salt. These salts can be difficult to separate from the desired product.
Troubleshooting Protocol 2: Optimizing the Base and Reaction Temperature
Objective: To select a base that minimizes side reactions and to control the reaction temperature to favor the desired reaction pathway.
Methodology:
Base Selection:
Use a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA). These bases are less likely to react with the sulfonyl chloride themselves and are effective at scavenging the HCl generated during the reaction.
Avoid using aqueous bases (e.g., NaOH, K₂CO₃ solutions) as this will directly introduce water and promote hydrolysis.
Stoichiometry of the Base: Use a slight excess of the base (1.1-1.2 equivalents) to ensure complete neutralization of the generated HCl.
Temperature Control:
The reaction of sulfonyl chlorides with amines is typically exothermic. Maintain a low temperature (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions.[2]
Add the cyclopropanesulfonyl chloride solution dropwise to the solution of the amine and base to maintain better temperature control.
Diagram: Logical Flow for Base and Temperature Optimization
Caption: A systematic approach to optimizing reaction conditions.
Issue 3: Difficulty in Removing Cyclopropanesulfonic Acid During Purification
Symptoms:
The final product is contaminated with cyclopropanesulfonic acid, as confirmed by NMR or HPLC, even after standard workup procedures.
The product has an acidic character.
Root Cause Analysis and Solutions:
Cyclopropanesulfonic acid is a relatively polar and water-soluble compound. However, if it forms a salt with the product or other components, it might be carried through the workup.
Objective: To efficiently remove the cyclopropanesulfonic acid byproduct from the crude cyclopropanesulfonamide.
Methodology:
Aqueous Workup:
After the reaction is complete, quench the reaction mixture with a dilute aqueous acid (e.g., 1 M HCl) to protonate any remaining amine and base, making their salts more water-soluble.[2]
Extract the product into an organic solvent like dichloromethane or ethyl acetate.
Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, including cyclopropanesulfonic acid.
Finally, wash with brine to remove excess water, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
Crystallization:
Cyclopropanesulfonamide is often a crystalline solid.[4] Recrystallization from a suitable solvent system can be a highly effective method for purification. A patent for a similar synthesis suggests crystallization from a toluene/ethanol mixture.[5]
Column Chromatography:
If crystallization is not effective, purification by column chromatography on silica gel is an option. Use a solvent system that provides good separation between the product and the more polar byproduct (e.g., a gradient of ethyl acetate in hexanes).
Analytical Monitoring of the Reaction
Regular monitoring of the reaction is crucial for understanding its progress and identifying any issues early on.
Table 2: Analytical Techniques for Reaction Monitoring
Technique
Information Provided
Sample Preparation
Thin-Layer Chromatography (TLC)
Qualitative monitoring of the disappearance of starting materials and the appearance of the product.
Dilute a small aliquot of the reaction mixture in a suitable solvent and spot on a TLC plate.
High-Performance Liquid Chromatography (HPLC)
Quantitative analysis of reactants, products, and byproducts.[6][7]
Quench a small aliquot of the reaction mixture and dilute with the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Structural confirmation of the product and identification of byproducts.[8][9]
Quench a small aliquot, remove the solvent, and dissolve the residue in a deuterated solvent.
References
Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. [Link]
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. RSC Publishing. [Link]
Building a Sulfonamide Library by Eco-Friendly Flow Synthesis | Request PDF. ResearchGate. [Link]
Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
Optimisation of the reaction conditions a | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
Optimization of Reaction Conditions a | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer - PubMed. PubMed. [Link]
NMR detection and study of hydrolysis of HNO-derived sulfinamides - PubMed. PubMed. [Link]
Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC. PMC. [Link]
New, simple and accessible method creates potency-increasing structure in drugs. Penn State University. [Link]
Preparation of ethynylsulfonamides and study of their reactivity with nucleophilic amino acids - Organic & Biomolecular Chemistry (RSC Publishing). RSC Publishing. [Link]
The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. Drug Discovery News. [Link]
Hydrolysis study of compounds 4a and 4d calculated by q-1 H NMR spectra... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
Synthesis of cyclopropanes through gold-catalyzed [2 + 1] cycloaddition of allenamides with sulfoxonium ylides - Organic & Biomolecular Chemistry (RSC Publishing). RSC Publishing. [Link]
Blue Light induced Coupling of N-Hydroxysulphonamides: An efficient and green Approach to Access Symmetrical Thiosulfonates. SSRN. [Link]
Unraveling the Cleavage Reaction of Hydroxylamines with Cyclopropenones Considering Biocompatibility - PubMed. PubMed. [Link]
Reliable HPLC method for therapeutic drug monitoring of frequently prescribed tricyclic and nontricyclic antidepressants - PubMed. PubMed. [Link]
Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry - Docentes FCT NOVA. Docentes FCT NOVA. [Link]
Development of an AQbD driven HPLC method for the simultaneous estimation of caffeine and misoprostol in nanoparticle formulations - RSC Publishing. RSC Publishing. [Link]
Isolation of C₁₁ compounds and a cyclopropane fatty acid from an Okinawan ascidian, Diplosoma sp - PubMed. PubMed. [Link]
Multiple-Monitor HPLC Assays for Rapid Process Development, In-Process Monitoring, and Validation of AAV Production and Purification - ResearchGate. ResearchGate. [Link]
Strategies for Construction of Cyclopropanes in Natural Products - sioc-journal.cn. sioc-journal.cn. [Link]
Synthesis and applications of cyclonucleosides: an update (2010–2023) - PMC. PMC. [Link]
A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC. PMC. [Link]
Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - MDPI. MDPI. [Link]
preventing dimerization during N-alkylation of sulfonamides
Technical Support Center: Sulfonamide Synthesis Division Current Status: Operational Topic: Preventing Dimerization (Bis-alkylation) in Sulfonamide N-Alkylation Welcome to the Application Support Center User: Research Sc...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Sulfonamide Synthesis DivisionCurrent Status: Operational
Topic: Preventing Dimerization (Bis-alkylation) in Sulfonamide N-Alkylation
Welcome to the Application Support Center
User: Research Scientist / Medicinal Chemist
Subject: Troubleshooting Guide for Selective N-Monoalkylation of Sulfonamides
Executive Summary:
Achieving selective mono-alkylation of primary sulfonamides (
) is a classic chemoselectivity challenge. The reaction often suffers from "dimerization" (bis-alkylation) where the desired secondary sulfonamide () reacts further to form the tertiary species (). This guide provides mechanistic insights, validated protocols, and decision trees to resolve this issue.
Part 1: The Mechanistic Root Cause (Knowledge Base)
Q: Why does my reaction keep over-alkylating even when I use 1 equivalent of alkyl halide?
A: The root cause is the pKa overlap combined with indiscriminate deprotonation .
The Acidity Trap:
Primary Sulfonamide (
): pKa 10.
Secondary Sulfonamide (
): pKa 11–12.
The Problem: The acidity difference (
pKa) is small (< 2 units).
The Base Error (Sodium Hydride):
If you use a strong base like Sodium Hydride (NaH, pKa
35), it acts like a "sledgehammer."[1] It is strong enough to deprotonate both the starting material and the mono-alkylated product.
Once the mono-alkylated product forms, it sits in a soup of excess strong base. It is immediately deprotonated to form the amide anion (
), which is often more nucleophilic than the primary sulfonamide anion due to the electron-donating alkyl group. This leads to rapid bis-alkylation.
The Solution (pKa Gating):
You need a "Goldilocks" base (pKa
10–11) that is strong enough to deprotonate the starting material but too weak to deprotonate the product.
Figure 1: Kinetic vs. Thermodynamic control in sulfonamide alkylation. Strong bases facilitate the red path (over-alkylation), while weak bases enforce the green path (mono-selectivity).
Part 2: Validated Protocols (Standard Operating Procedures)
Protocol A: The "Cesium Effect" (Recommended for Alkyl Halides)
Best for: Standard alkyl halides (
) and stable substrates.
Mechanism: Cesium Carbonate () in DMF utilizes the "Cesium Effect." The large cesium cation forms a loose ion pair with the sulfonamide anion, enhancing solubility and nucleophilicity while the carbonate's basicity (pKa 10.3) is insufficient to deprotonate the mono-alkylated product (pKa 11.5).
Step-by-Step:
Dissolve: Dissolve Sulfonamide (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Base: Add
(1.1 – 1.2 equiv). Do not use large excess.
Activate: Stir at Room Temperature (RT) for 30 minutes.
Protocol B: The Mitsunobu Reaction (High Precision)
Best for: Complex alcohols, stereochemical inversion, and preventing any bis-alkylation.[1]
Mechanism: The Mitsunobu reaction activates an alcohol (
) to form a leaving group.[2] The sulfonamide acts as the nucleophile.[3] Crucially, the reaction intermediate is sterically bulky and electronically neutral, preventing a second activation/attack cycle.[1]
Step-by-Step:
Prepare: In a dry flask, combine Sulfonamide (1.0 equiv), Alcohol (
, 1.0–1.2 equiv), and Triphenylphosphine (, 1.2 equiv) in anhydrous THF or Toluene.
Cool: Cool to 0°C.
Add Azodicarboxylate: Add DIAD or DEAD (1.2 equiv) dropwise over 15 minutes.
Tip: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) for more difficult substrates.[1]
Warm: Allow to warm to RT and stir for 12–24 hours.
Workup: Concentrate and purify via column chromatography.
Part 3: Advanced Strategies (The "Nuclear Option")
If Protocol A fails (e.g., highly reactive alkylating agents like methyl iodide or benzyl bromide), use a Protecting Group Strategy .[1]
Workflow:
Protect: React Primary Sulfonamide with
(DMAP cat.) .
Alkylate: Use Mitsunobu or mild alkylation (Standard
works here because the Boc group acidifies the N-H, making it easy to deprotonate, but steric bulk prevents double reaction).[1]
Deprotect: TFA/DCM removes the Boc group
.
Part 4: Troubleshooting FAQ
Ticket #402: "I used Cs2CO3 but still got 15% dimer."
Diagnosis: You likely used too much heat or excess alkyl halide.[1]
Fix:
Strictly limit Alkyl Halide to 1.0 equiv.
Lower temperature to RT.
Dilution: Run the reaction more dilute (0.05 M). Intermolecular dimerization is concentration-dependent; dilution favors mono-alkylation.
Ticket #518: "My alkylating agent is a secondary halide and reaction is dead."
Diagnosis: Secondary halides are poor electrophiles for
Why: The organic-soluble ion pair is reactive, but the bulk of the base stays in the aqueous phase, regulating the "effective" basicity.
Decision Tree: Selecting the Right Method
Figure 2: Workflow for selecting the optimal alkylation strategy based on electrophile type and reactivity.
References
Cesium Carbonate Selectivity: Salvatore, R. N., et al.[1] "Cesium effect: high chemoselectivity in direct N-alkylation of amines."[4] Journal of Organic Chemistry2002 , 67, 9238.[1][4] (Demonstrates the principle of Cs effect in suppressing over-alkylation).
Mitsunobu Mechanism: Swamy, K. C. K., et al.[1][3] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews2009 , 109, 2551–2651.[1] (Comprehensive review covering sulfonamide nucleophiles).
Fukuyama Synthesis (Nosyl Strategy): Fukuyama, T., et al.[1][5] "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters1995 , 36, 6373.[1] (Foundational text on sulfonamide alkylation behavior).
pKa of Sulfonamides: Damborsky, J., et al.[1] "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs." New Journal of Chemistry2019 , 43. (Provides quantitative pKa data supporting the acidity overlap theory).
A Comparative Guide to Quality Control Specifications for Viltolarsen Starting Materials
For Researchers, Scientists, and Drug Development Professionals In the landscape of antisense oligonucleotide (ASO) therapeutics, the quality of starting materials is paramount to the safety and efficacy of the final dru...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antisense oligonucleotide (ASO) therapeutics, the quality of starting materials is paramount to the safety and efficacy of the final drug product. This guide provides an in-depth, objective comparison of the quality control specifications for the starting materials of Viltolarsen, a phosphorodiamidate morpholino oligomer (PMO) approved for the treatment of Duchenne muscular dystrophy (DMD). To provide a comprehensive context, we will compare these specifications with those of other exon-skipping ASO therapies, namely Eteplirsen and Golodirsen. This analysis is grounded in publicly available regulatory documents, scientific literature, and industry best practices.
The Critical Role of Starting Materials in Oligonucleotide Synthesis
Viltolarsen, like other synthetic oligonucleotides, is manufactured through a process of solid-phase synthesis.[1] This method involves the sequential addition of activated nucleotide building blocks, known as phosphoramidites , to a growing oligonucleotide chain attached to a solid support. The repetitive nature of this synthesis means that any impurities in the starting materials can be incorporated into the final drug substance, potentially leading to a heterogeneous product with altered efficacy and safety profiles.[2] Therefore, stringent quality control of all raw materials is a critical aspect of the manufacturing process.[3]
The primary starting materials for Viltolarsen and other PMO-based ASOs include:
Phosphoramidite Monomers: These are the fundamental building blocks, each containing a nucleobase (A, C, G, or T/U), a morpholino ring, a phosphorodiamidate linkage, and protecting groups.[4]
Solid Support: An insoluble resin to which the first nucleotide is attached, providing a stable platform for the synthesis process.[3]
Reagents and Solvents: A variety of chemicals are used for the different steps of the synthesis cycle, including deblocking, coupling, capping, and oxidation.[5]
Quality Control Specifications for Phosphoramidite Monomers
The quality of phosphoramidite monomers is the most critical factor influencing the purity of the final oligonucleotide. While specific details of NS Pharma's proprietary specifications for Viltolarsen's starting materials are not publicly available, we can infer the key quality attributes and acceptance criteria based on regulatory guidelines and typical industry standards for therapeutic-grade phosphoramidites.
A typical Certificate of Analysis (CoA) for a therapeutic-grade phosphoramidite will include the following tests and specifications:
Parameter
Test Method
Typical Acceptance Criteria
Rationale for Specification
Appearance
Visual Inspection
White to off-white powder
Ensures the material is free from visible contamination and degradation.
Identity
1H NMR, 31P NMR, Mass Spectrometry
Conforms to the expected structure
Confirms the correct chemical structure of the phosphoramidite monomer, which is essential for the correct sequence of the final oligonucleotide.
Purity by HPLC
High-Performance Liquid Chromatography (HPLC)
≥ 98.5%
Quantifies the main component and detects process-related impurities. High purity is critical to minimize the incorporation of incorrect sequences.[6]
Purity by 31P NMR
31P Nuclear Magnetic Resonance
≥ 98.0%
Specifically assesses the purity of the phosphorus-containing moiety, which is directly involved in the coupling reaction.
Water Content
Karl Fischer Titration
≤ 0.2%
Phosphoramidites are highly sensitive to moisture, which can lead to hydrolysis and reduced coupling efficiency during synthesis.[6]
Residual Solvents
Gas Chromatography (GC)
Conforms to ICH Q3C limits
Ensures that residual solvents from the manufacturing process of the phosphoramidite are below levels that could be harmful or affect the synthesis reaction.
Bioburden and Endotoxins
Microbiological Testing
Low bioburden and endotoxin levels
Although the synthesis process involves harsh organic solvents, control of microbial contamination is important for injectable drug products.[7]
Expert Insight: The causality behind these stringent specifications lies in the cumulative effect of impurities during oligonucleotide synthesis. Even a small percentage of an impurity in a phosphoramidite monomer can lead to a significant level of truncated or modified oligonucleotides in the final product, especially for longer sequences. The goal of these specifications is to ensure a highly efficient and accurate synthesis process, leading to a homogenous and well-defined drug substance.
Comparative Analysis: Viltolarsen vs. Eteplirsen and Golodirsen
Eteplirsen and Golodirsen, both developed by Sarepta Therapeutics, are also PMO-based ASOs for the treatment of DMD.[1][8] While the specific starting material specifications for these drugs are also proprietary, the underlying chemistry and manufacturing processes are similar to that of Viltolarsen. Therefore, it is reasonable to assume that the quality control standards for their phosphoramidite monomers are comparable to those outlined above.
The key differentiator in the starting materials for these three drugs is the specific sequence of the phosphoramidite monomers used to construct the final oligonucleotide.
Viltolarsen Sequence: 5'-CCT CCA GGT TCT GAA GGT GTT C-3'[4]
The identity test for each phosphoramidite monomer used in the synthesis of these drugs would, therefore, be specific to the corresponding nucleobase and any modifications.
Caption: Generalized workflow of solid-phase oligonucleotide synthesis.
Experimental Protocols for Quality Control of Phosphoramidites
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the key experiments used to assess the quality of phosphoramidite starting materials.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of the phosphoramidite monomer and identify any related impurities.
Methodology:
Sample Preparation: Accurately weigh and dissolve the phosphoramidite sample in anhydrous acetonitrile to a final concentration of approximately 0.5 mg/mL.
Chromatographic System:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
Mobile Phase B: 0.1 M TEAA in acetonitrile.
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 260 nm.
Procedure:
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
Inject a blank (anhydrous acetonitrile).
Inject the prepared sample solution.
Record the chromatogram for 40 minutes.
Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the area percentage of the main peak relative to the total area of all peaks.
The area percentage of the main peak represents the purity of the phosphoramidite.
Trustworthiness: This method is self-validating through the use of a well-characterized reference standard to confirm retention time and response. System suitability parameters, such as peak symmetry and resolution, must be met before sample analysis.
Identity Confirmation by 31P Nuclear Magnetic Resonance (NMR)
Objective: To confirm the identity and purity of the phosphorus-containing moiety of the phosphoramidite.
Methodology:
Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite sample in 0.5 mL of deuterated acetonitrile (CD3CN) in an NMR tube.
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.
Pulse Program: Standard single-pulse experiment with proton decoupling.
Number of Scans: 128 or as needed to achieve adequate signal-to-noise ratio.
Procedure:
Tune and shim the spectrometer.
Acquire the 31P NMR spectrum.
Data Analysis:
The spectrum should show a major peak in the characteristic chemical shift range for phosphoramidites (typically around 145-155 ppm).
The chemical shift of the major peak should be consistent with the reference standard for the specific phosphoramidite.
Integrate the major peak and any impurity peaks to determine the purity with respect to phosphorus-containing species.
Diagram: Experimental Workflow for Phosphoramidite Quality Control
Caption: Key quality control tests for phosphoramidite starting materials.
Conclusion
The quality control of starting materials is a cornerstone of manufacturing safe and effective oligonucleotide therapeutics like Viltolarsen. While specific, proprietary specifications are not publicly disclosed, a comprehensive understanding of the critical quality attributes of phosphoramidite monomers can be established through regulatory guidance and industry best practices. The analytical methodologies outlined in this guide provide a framework for ensuring the identity, purity, and consistency of these crucial starting materials. As the field of oligonucleotide therapeutics continues to expand, a harmonized and rigorous approach to starting material quality control will remain essential for bringing new and innovative treatments to patients.
Waters Corporation. (n.d.). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Retrieved from [Link]
European Medicines Agency. (2024). Guideline on the Development and Manufacture of Oligonucleotides. Retrieved from [Link]
U.S. Food and Drug Administration. (2020). Viltepso (viltolarsen) injection Prescribing Information. Retrieved from [Link]
Aartsma-Rus, A., & van Deutekom, J. C. (2019). The 10th Oligonucleotide Therapy Approved: Golodirsen for Duchenne Muscular Dystrophy. Nucleic Acid Therapeutics, 29(6), 291-295.
U.S. Food and Drug Administration. (n.d.). HIGHLIGHTS OF PRESCRIBING INFORMATION: VILTEPSO. Retrieved from [Link]
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]
Frank, D. E., & Aartsma-Rus, A. (2019). Eteplirsen: First Global Approval. Drugs, 76(18), 1699-1706.
U.S. Food and Drug Administration. (2016). Exondys 51 (eteplirsen) Injection Prescribing Information. Retrieved from [Link]
U.S. Food and Drug Administration. (2020). NDA 212154 Orig1s000 Review. Retrieved from [Link]
Sarepta Therapeutics. (2019, February 14). Sarepta Therapeutics Announces FDA Acceptance of Golodirsen (SRP-4053) New Drug Application for Patients with Duchenne Muscular Dystrophy Amenable to Skipping Exon 53. Retrieved from [Link]
West Virginia University School of Pharmacy. (n.d.). Viltolarsen (Viltepso; NS Pharma, Inc.). Retrieved from [Link]
Wikipedia. (n.d.). Eteplirsen. Retrieved from [Link]
Wikipedia. (n.d.). Viltolarsen. Retrieved from [Link]
U.S. Food and Drug Administration. (2021). NDA 213026 Orig1s000 Review. Retrieved from [Link]
NeurologyLive. (2019, December 13). FDA Approves Golodirsen for DMD Amenable to Exon 53 Skipping. Retrieved from [Link]
ResearchGate. (n.d.). Structure of viltolarsen (ViltepsoTM). Retrieved from [Link]
BioPharma Dive. (2019, August 19). Sarepta Duchenne drug rejected by FDA in surprise setback. Retrieved from [Link]
Servais, L., et al. (2022). Long-Term Safety and Efficacy Data of Golodirsen in Ambulatory Patients with Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A First-in-human, Multicenter, Two-Part, Open-Label, Phase 1/2 Trial. Journal of Neuromuscular Diseases, 9(1), 59-71.
NS Pharma. (n.d.). Pipeline & Products. Retrieved from [Link]
Sarepta Therapeutics. (n.d.). VYONDYS 53 (golodirsen) Injection. Retrieved from [Link]
NS Pharma. (n.d.). Products. Retrieved from [Link]
Drugs. (2020). Eteplirsen: First Global Approval. Drugs, 80(10), 1027-1031.
Patsnap. (2024, November 11). How to find the sequence of Eteplirsen? Retrieved from [Link]
NS Pharma. (2025, January 23). FDA Grants Rare Pediatric Disease Designation to NS-051/NCNP-04 for the Treatment of Duchenne Muscular Dystrophy. Retrieved from [Link]
Personal protective equipment for handling N-(3-chloropropyl)cyclopropanesulfonamide
Executive Safety Assessment: The "Hidden" Hazard Immediate Operational Warning: N-(3-chloropropyl)cyclopropanesulfonamide (CAS: 1343652-08-3 or similar analogs) is a bifunctional hazard . While often categorized generica...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Assessment: The "Hidden" Hazard
Immediate Operational Warning:
N-(3-chloropropyl)cyclopropanesulfonamide (CAS: 1343652-08-3 or similar analogs) is a bifunctional hazard . While often categorized generically as an intermediate, its structure dictates a dual-threat profile that standard MSDS generators often miss:
The Sulfonamide Core: A known sensitizer . Repeated exposure can lead to anaphylactic reactions or severe cutaneous adverse reactions (SCARs) in susceptible individuals [1].
The 3-Chloropropyl Tail: An alkylating moiety . Primary alkyl chlorides possess the potential to alkylate DNA/proteins. Until specific toxicology proves otherwise, you must handle this as a potential genotoxin and a Category 3 Control Band compound (High Potency/Unknown Toxicity) [2].
Do not treat this as a benign salt. Standard "lab coat and glasses" protocols are insufficient.
Critical PPE Specifications (The "Self-Validating" System)
To ensure safety, we rely on a redundant barrier system . If one layer fails, the next captures the hazard.
Table 1: Mandatory PPE Matrix
Protection Zone
Component
Specification (Minimum Requirement)
Scientific Rationale
Dermal (Primary)
Inner Glove
Nitrile (4 mil / 0.10 mm)
Tactile sensitivity; protects against incidental splash.
Dermal (Secondary)
Outer Glove
Nitrile (Extended Cuff, 8 mil)
Breakthrough Time: >480 min. The chloropropyl group can permeate thin latex rapidly.
Respiratory
Engineering Control
Class II, Type A2 Biosafety Cabinet or Fume Hood
Prevents inhalation of amorphous dust/aerosols.
Ocular
Eye Wear
Chemical Goggles (Indirect Vent)
Safety glasses are insufficient . Hydrolysis releases HCl; vapors are corrosive to corneal tissue.
Body
Lab Coat
Tyvek® or Polypropylene (Disposable)
Cotton absorbs alkylators, holding them against the skin. Disposable suits prevent cross-contamination.
Expert Insight: For synthesis scales >10g or when handling the oil form (which may contain volatile impurities), upgrade gloves to Silver Shield® (EVOH/PE) laminate gloves. Alkyl chlorides degrade nitrile over time [3].
Operational Protocol: Step-by-Step Handling
This workflow is designed to minimize the "Surface Area of Exposure" (SAE).
Phase A: Preparation (The "Clean" Zone)
Verify Engineering Controls: Ensure fume hood face velocity is 80–100 fpm .
Static Control: This compound is likely a crystalline solid. Use an antistatic gun or ionizer bar before weighing to prevent electrostatic dispersion of the powder.
Double-Glove Technique: Don inner orange/blue nitrile gloves. Tape the cuff of the Tyvek lab coat over these gloves. Don the outer extended-cuff gloves over the lab coat sleeve.
Phase B: Active Handling (The "Hot" Zone)
Weighing:
Never weigh on an open bench.
Use a closed-balance enclosure or place the balance deep inside the fume hood.
Why? Air currents in the hood can disturb the powder. A micro-enclosure isolates the balance while the hood captures escapees.
Solubilization:
Add solvent (e.g., DCM, DMF) slowly.
Exothermic Risk: The solvation of sulfonamides can be mildly exothermic.
Reaction Risk: If using basic conditions (e.g., K2CO3), anticipate potential runaway alkylation if heated. Keep cool (0°C) during initial mixing.
Phase C: Decontamination (The Exit Strategy)
Wipe Down: Clean all tools (spatulas, balance pan) with a 10% surfactant/water solution followed by an alcohol wipe.
Note: Do not use bleach immediately; it may react with the amine/sulfonamide to form chloramines (toxic gas).
Doffing:
Remove outer gloves inside the hood.
Place in a sealed Ziploc bag before transferring to the solid waste bin.
Logic Visualization: Safety Decision Tree
The following diagram illustrates the decision logic for handling this compound based on its physical state and scale.
Figure 1: Operational decision tree distinguishing risks between solid (inhalation) and liquid (permeation) states.
Emergency Response Protocols
Scenario 1: Skin Contact (The "Alkylating" Breach) [1][2][3]
Immediate Action: Do not wipe. Wiping drives the chemical into the pores.
Flush: Rinse with copious water for 15 minutes . Use mild soap (pH neutral).
Neutralize: Do not use vinegar or bicarb on the skin; thermal burns may result.
Medical: Seek evaluation. Inform the physician of "Potential Alkylating Agent Exposure" (show the structure).
Scenario 2: Spillage (>500 mg)
Evacuate: Clear the immediate 10-foot radius.
PPE Upgrade: Don a P100 half-mask respirator if outside the hood.
Containment: Cover spill with a chemically inert absorbent pad (polypropylene).
Deactivation: Wipe the area with a dilute surfactant. Avoid strong oxidizers.[3][4]
Waste Disposal & Compliance
Classification: This is Halogenated Organic Waste .
Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) or strong bases (risk of exothermic polymerization).
Labeling: Clearly mark the waste tag with: "Contains Sulfonamide / Alkyl Chloride – Potential Sensitizer & Genotoxin."
References
National Institutes of Health (NIH). (2018). Sulfonamide Allergy and Toxicity Mechanisms. National Library of Medicine. Available at: [Link]
Occupational Safety and Health Administration (OSHA). (2024). Chemical Resistance Selection Guide for Protective Gloves. Available at: [Link]